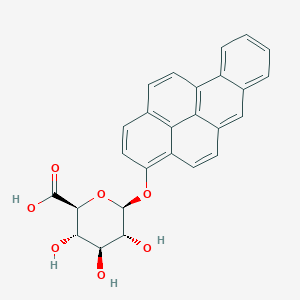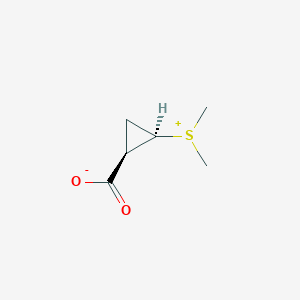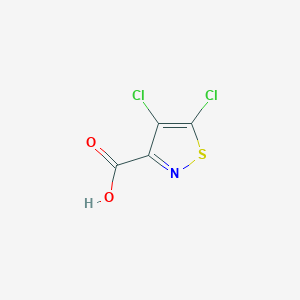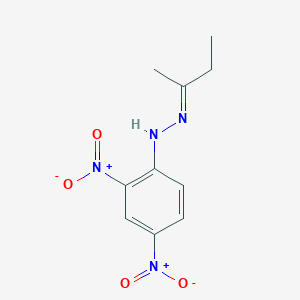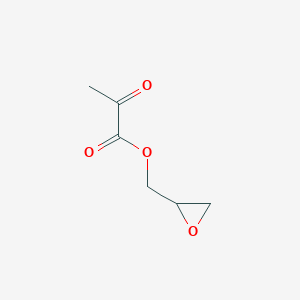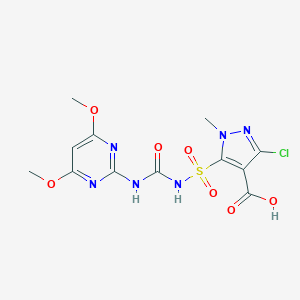
Halosulfuron
説明
Halosulfuron-methyl is a sulfonylurea post-emergence herbicide used to control some annual and perennial broad-leaved weeds and sedges (such as nutsedge/nutgrass) in a range of crops (particularly rice), established landscape woody ornamentals and turfgrass . It is marketed under several tradenames including Sedgehammer .
Synthesis Analysis
A fast analytical method for determination of halosulfuron-methyl using QuEChERS and capillary electrophoresis tandem mass spectrometry (CE/MS/MS) has been developed and validated . The study evaluated the influence of key operating variables in the photoelectrochemical process .Molecular Structure Analysis
Halosulfuron-methyl has a molecular formula of C13H15ClN6O7S . It has an average mass of 434.812 Da and a monoisotopic mass of 434.041138 Da .Chemical Reactions Analysis
A novel photoelectrochemical (PEC) oxidation technique based on UV-C irradiation and boron-doped diamond (BDD) anode has been developed for the effective removal of halosulfuron-methyl . The kinetics of halosulfuron methyl were demonstrated well by pseudo second order .Physical And Chemical Properties Analysis
Halosulfuron-methyl is an off-white solid . It has a pH of 7.5-8.5 .科学的研究の応用
Herbicide Selectivity in Crops : Research by (Souza et al., 2001) indicated that halosulfuron, alone or mixed with glyphosate, affects different crops variably. It was observed to cause phytotoxicity in soybean, corn, bean, and cotton, depending on the application rates and timing, but did not harm oat, rye, wheat, and X Triticosecale.
Electrochemical Detection : A study by (Sarıgül et al., 2010) explored the detection of halosulfuron methyl using electrochemical methods. They employed adsorptive stripping voltammetry and cyclic voltammetry to study the oxidation mechanism of halosulfuron methyl, demonstrating its detection in soil and water samples.
Metabolism in Crops : Research conducted by (Dubelman et al., 1997) revealed that corn and wheat rapidly metabolize halosulfuron-methyl, attributing their tolerance to this rapid detoxification, in contrast to sensitive species like soybean.
Impact on Microflora : A study by (Wang et al., 2020) found that halosulfuron methyl does not significantly alter the diversity of soil bacterial communities in sugarcane rhizospheric soil, although some microbial populations were affected.
Use in Vegetable Crops : Research on eggplant (Webster & Culpepper, 2005) showed that halosulfuron, when applied through drip-irrigation, affects plant growth and yield, suggesting potential for its use in managing nutsedges in vegetable crops.
Tomato Cultivation : A study by (Masabni & Arboleya, 2008) indicated that halosulfuron, combined with trifluralin or oxyfluorfen, is safe for tomatoes and does not negatively impact plant size and yield.
作用機序
Safety and Hazards
Halosulfuron-methyl is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It may damage fertility or the unborn child (H360) and is very toxic to aquatic life with long lasting effects (H410) and very toxic to aquatic life (H400) .
特性
IUPAC Name |
3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6O7S/c1-19-9(7(10(20)21)8(13)17-19)27(23,24)18-12(22)16-11-14-5(25-2)4-6(15-11)26-3/h4H,1-3H3,(H,20,21)(H2,14,15,16,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKOADMMGWXPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074947 | |
| Record name | Halosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Halosulfuron | |
CAS RN |
135397-30-7 | |
| Record name | Halosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135397-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halosulfuron [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135397307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WU8U5S0UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






